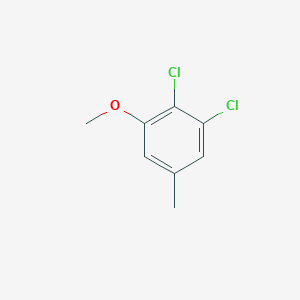
2,5-Dichloro-4-fluoroanisole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2,5-Dichloro-4-fluoroanisole often involves the use of Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common chemical reaction involving compounds similar to 2,5-Dichloro-4-fluoroanisole . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen
Vibrational Analysis : Lakshmaiah and Rao (1989) conducted vibrational analysis on fluoro and chloro compounds, including 4-fluoroanisole, 2,3,5,6-tetrafluoro-, pentafluoro-, 2,3,6-trichloro-, 2,3,4-trichloro-, and 3,5-dichloro-anisole. They used Raman spectroscopy and infrared spectra to analyze these molecules and made vibrational assignments using potential energy distributions and eigenvectors (Lakshmaiah & Rao, 1989).
Nitration Mechanism Studies : A study by Bloomfield et al. (1983) examined the nitration mechanism of various anisoles, including 4-fluoroanisole. They assessed the reaction products and kinetics in sulfuric acid, providing insights into the chemical behavior and transformations of these compounds under specific conditions (Bloomfield et al., 1983).
Molecular Structures and Conformations : Giricheva et al. (2004) explored the molecular structures and conformations of 4-fluoroanisole and 3,4-difluoroanisole using gas electron diffraction and quantum chemical methods. Their findings contribute to understanding the structural and conformational properties of these molecules (Giricheva et al., 2004).
Metalation Studies : Research by Katsoulos et al. (1991) focused on the metalation of fluoroanisoles, revealing how different reagents affect the position of hydrogen/metal exchange in these compounds. This study is significant for understanding the reactivity of fluoroanisoles in the presence of various metals (Katsoulos et al., 1991).
Fluoroarene Separations in Metal-Organic Frameworks : Zick et al. (2021) presented a novel approach to separating fluoroarene mixtures using metal-organic frameworks (MOFs). Their work offers a new solution for the purification and production of fluoroarenes, a challenge in organic synthesis due to their nearly identical physical properties (Zick et al., 2021).
Rotational Spectroscopic Studies : Bergmann and van Wijngaarden (2020) conducted rotational spectroscopic studies on 2-fluoroanisole and 3-fluoroanisole. They used Fourier transform microwave spectroscopy to investigate the rotamer geometries of these molecules, providing detailed insights into their structural and conformational properties (Bergmann & van Wijngaarden, 2020).
Eigenschaften
IUPAC Name |
1,4-dichloro-2-fluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUFXVDKOPCUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-fluoroanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)



![Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1459733.png)




iodonium Trifluoromethanesulfonate](/img/structure/B1459738.png)



